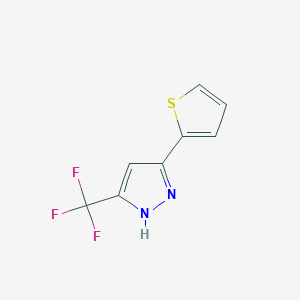

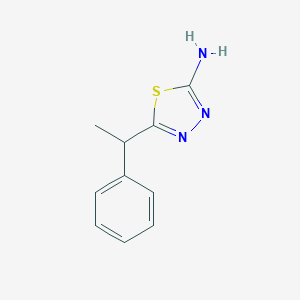

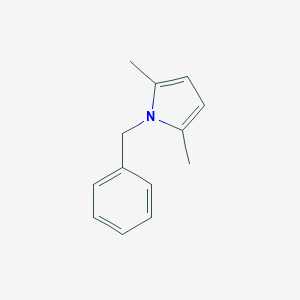

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C12H6F3N3O2S . It has a molecular weight of 313.26 . The IUPAC name for this compound is 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo [1,5-a]pyrimidine-3-carboxylic acid .

Synthesis Analysis

The synthesis of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been reported . This complex was prepared via the reaction of 3-trifluoromethyl-5-(2-thienyl)pyrazole with KBH4 followed by metathesis with TlNO3 . Another study reported the synthesis of 2-thio-containing pyrimidines and their condensed analogs, which are structurally similar to the compound .

Molecular Structure Analysis

The molecular structure of a related compound, the tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium complex, has been determined by X-ray diffraction . The complex is triclinic, with specific parameters provided .

Chemical Reactions Analysis

The compound could potentially be involved in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction involves the use of organoboron reagents, which could potentially include the compound .

Applications De Recherche Scientifique

1. Application in Organic Solar Cells

- Summary of Application: The compound is used in the synthesis of polymer donors for organic solar cells (OSCs). The trifluoromethyl-ester group-substituted thiophene (TEST) unit is introduced into a typical polymer donor PBDB-TF, which results in downshifting the highest occupied molecular orbital (HOMO) energy-level, thereby improving the open-circuit voltage (Voc) of the corresponding OSCs .

- Methods of Application: The TEST unit is introduced into the polymer donor PBDB-TF in different ratios. This process involves the synthesis of new polymer donors .

- Results or Outcomes: The introduction of the TEST unit improves the intermolecular aggregation, leading to superior light absorption, effective charge transport, and favorable morphology. This results in efficient OSCs with a high Voc of 0.88 V, a large fill factor (FF) of 72.70%, and a best power conversion efficiency (PCE) of 12.02% .

2. Application in Solid-State Polymerization

- Summary of Application: The compound is used in the selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole .

- Methods of Application: Bromination of 2,5-bis(2-thienyl)pyrrole with NBS in AcOH–THF prefers the β-position of pyrrole over the α-position of thiophene. This process involves a DFT study and experiments in different solvent systems .

- Results or Outcomes: The bromination process results in the formation of a bromine-doped conjugated polymer through an unusual solid-state polymerization (SSP) of β,β′-dibrominated 2,5-bis(2-thienyl)pyrrole .

Orientations Futures

Propriétés

IUPAC Name |

3-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)7-4-5(12-13-7)6-2-1-3-14-6/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQSZNBGFKBCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949749 |

Source

|

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Thienyl)-3-(trifluoromethyl)-1H-pyrazole | |

CAS RN |

26974-16-3 |

Source

|

| Record name | 5-(Thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)

![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)

![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)